MTS-Dansyl Enables Precise Detection of Subtle Protein Conformational Sub-States
In a study using the enzyme glucosamine 6-phosphate deaminase, MTS-Dansyl enabled the differentiation of subtle conformational sub-states of the R-conformer that were not discernible with other probes or techniques. By site-specifically attaching MTS-Dansyl to engineered cysteine residues (positions 164 or 206), researchers could monitor the allosteric transition [1]. While other structural biology methods (e.g., crystallography) suggested a uniform two-state model, the fluorescence emission spectra from the MTS-Dansyl labeled enzyme at steady-state revealed distinct, ligand-specific conformational changes [1].
| Evidence Dimension | Detection of Conformational Sub-States |
|---|---|
| Target Compound Data | Maximal change in fluorescence spectra and relative solvent polarities differed between active site and allosteric site ligand titrations, indicating distinct R-state conformations [1]. |
| Comparator Or Baseline | Previous crystallographic studies which proposed a two-state structural model (T and R states) [1]. |
| Quantified Difference | Qualitative difference: MTS-Dansyl fluorescence revealed structural heterogeneity of the R-state; the baseline model could not differentiate these sub-states. |
| Conditions | Steady-state fluorescence emission spectroscopy of E. coli glucosamine 6-phosphate deaminase mutants labeled at Cys164 or Cys206 [1]. |
Why This Matters
This level of structural insight, demonstrating that the protein's 'active' state is not uniform, is critical for researchers investigating allostery and developing drugs targeting specific protein conformations, making MTS-Dansyl a uniquely informative probe for these applications.
- [1] Sosa-Peinado, A., et al. (2005). Site-directed fluorescence labeling reveals differences on the R-conformer of glucosamine 6-phosphate deaminase of Escherichia coli induced by active or allosteric site ligands at steady state. Biochemistry, 44(46), 15083-15092. doi: 10.1021/bi050306o View Source
